- An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons, Heterocycles, 2015, 90(2), 919-927
Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
كاس عدد:958244-59-2
وسط:C12H8BrIO
ميغاواط:374.999794960022
CID:3038451
Update Time:2023-09-11
2-bromo-1-(2-iodophenoxy)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-bromo-1-(2-iodophenoxy)benzene
- 2-bromo-2'-iododiphenyl ether
- 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
-
- نواة داخلي: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- مفتاح Inchi: SDRJFZRBYMCVCE-UHFFFAOYSA-N
- ابتسامات: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1
حساب السمة
- نوعية دقيقة: 373.88000
الخصائص التجريبية
- بسا: 9.23000
- لوغب: 4.84600
2-bromo-1-(2-iodophenoxy)benzene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 5 min, rt → 200 °C
المراجع
- One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts, Organic Letters, 2022, 24(13), 2562-2566
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 12 h, 25 °C
المراجع
- Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers, Angewandte Chemie, 2018, 57(38), 12313-12317
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
المراجع
- Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage, Organic Letters, 2015, 17(1), 70-73
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 Reagents: Potassium iodide
1.2 Reagents: Potassium iodide
المراجع
- Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether, European Journal of Organic Chemistry, 2007, (27), 4483-4486
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Cupric acetate Solvents: Dichloromethane ; 48 h, rt
المراجع
- Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes, Chemical Science, 2022, 13(7), 1992-2000
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide , Water ; 1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
المراجع
- Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices, China, , ,
2-bromo-1-(2-iodophenoxy)benzene Raw materials
- 2-(2-bromophenoxy)aniline
- 1-Fluoro-2-nitrobenzene
- 2-Iodophenol
- (2-Bromophenyl)boronic acid
- (2-Bromophenyl)[2-[[(trifluoromethyl)sulfonyl]oxy]phenyl]iodonium
2-bromo-1-(2-iodophenoxy)benzene Preparation Products
2-bromo-1-(2-iodophenoxy)benzene الوثائق ذات الصلة
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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الموردين الموصى بهم
Hebei Liye chemical Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة